Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate
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Overview
Description
Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate is an organic compound with the molecular formula C19H20N2O4. This compound contains a total of 45 atoms, including 20 hydrogen atoms, 19 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . It is a derivative of benzoic acid and isonicotinic acid, featuring a cyclopentyloxy group and a methyl ester functional group.
Preparation Methods
The synthesis of Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isonicotinic acid derivative: This step involves the reaction of isonicotinic acid with cyclopentanol in the presence of a dehydrating agent to form the cyclopentyloxy isonicotinic acid.
Amidation reaction: The cyclopentyloxy isonicotinic acid is then reacted with 4-aminobenzoic acid to form the corresponding amide.
Esterification: Finally, the amide is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Scientific Research Applications
Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Methyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate can be compared with other similar compounds, such as:
Methyl 4-(2-(methoxy)isonicotinamido)benzoate: This compound has a methoxy group instead of a cyclopentyloxy group, which may result in different chemical and biological properties.
Ethyl 4-(2-(cyclopentyloxy)isonicotinamido)benzoate: This compound has an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 4-(2-(cyclopentyloxy)nicotinamido)benzoate: This compound has a nicotinamido group instead of an isonicotinamido group, leading to potential differences in biological activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(2-cyclopentyloxypyridine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-19(23)13-6-8-15(9-7-13)21-18(22)14-10-11-20-17(12-14)25-16-4-2-3-5-16/h6-12,16H,2-5H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGYQBYLOWUFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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